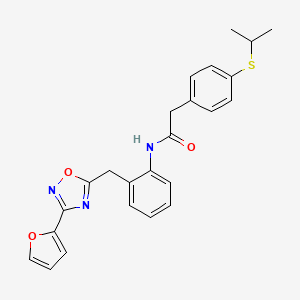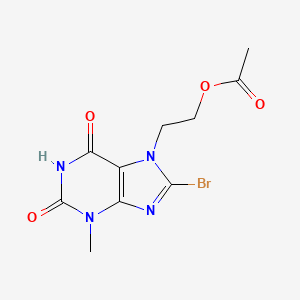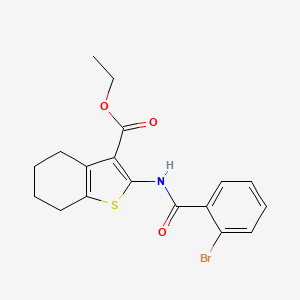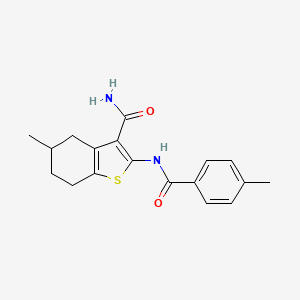![molecular formula C15H14N2S B2516738 1-[(2-Metilfenil)metil]bencimidazol-2-tiol CAS No. 537702-07-1](/img/structure/B2516738.png)
1-[(2-Metilfenil)metil]bencimidazol-2-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a thiol group and a methylphenyl substituent. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Benzodiazole derivatives are investigated for their potential as anticancer agents, antiviral drugs, and enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to act as corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media .
Mode of Action
Benzimidazole derivatives generally act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that they may form a protective film on the metal surface, thereby reducing the rate of corrosion .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to decrease the rate of attack by the environment on metals, thereby acting as effective corrosion inhibitors .
Action Environment
The action, efficacy, and stability of “1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol” can be influenced by various environmental factors. For instance, benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media . Therefore, the pH of the environment could potentially influence the compound’s action.
Métodos De Preparación
The synthesis of 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable thiol reagent under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzodiazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzodiazole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major products formed from these reactions include disulfides, sulfonic acids, and substituted benzodiazoles.
Comparación Con Compuestos Similares
1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol can be compared with other benzodiazole derivatives such as:
2-mercaptobenzimidazole: Similar in structure but lacks the methylphenyl substituent.
1-methylbenzimidazole: Contains a methyl group on the nitrogen atom instead of the thiol group.
Benzothiazole: Contains a sulfur atom in the ring structure instead of a nitrogen atom.
The uniqueness of 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol lies in its combination of a thiol group and a methylphenyl substituent, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[(2-methylphenyl)methyl]-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYUAELAOBQQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)
![N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)




![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)

![2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2516671.png)

![N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2516675.png)
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2516677.png)
